molecular formula C7H11N3O2 B13178658 N-(2-methoxyethyl)-1H-imidazole-1-carboxamide

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13178658
M. Wt: 169.18 g/mol
InChI Key: MFCCEFIYUUDSEN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(2-methoxyethyl)-1H-imidazole-1-carboxylic acid.

    Reduction: Formation of N-(2-methoxyethyl)-1H-imidazole-1-methanol.

    Substitution: Formation of various N-substituted imidazole derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-(2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl)pyrimidin-2-ylaminobenzenesulfonamide
  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline

Uniqueness

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide stands out due to its unique combination of the imidazole ring and the methoxyethyl group. This structural feature imparts specific chemical and biological properties that make it suitable for a wide range of applications, from medicinal chemistry to industrial processes.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-(2-methoxyethyl)imidazole-1-carboxamide

InChI

InChI=1S/C7H11N3O2/c1-12-5-3-9-7(11)10-4-2-8-6-10/h2,4,6H,3,5H2,1H3,(H,9,11)

InChI Key

MFCCEFIYUUDSEN-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)N1C=CN=C1

Origin of Product

United States

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